OLDA

Description

Conceptual Foundations and Academic Significance of OLDA

Terminological Clarification: Dual Contexts in Contemporary Research

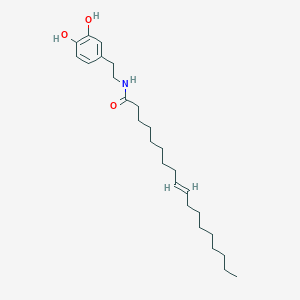

This compound (N-Oleoyldopamine) is systematically named (9Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadec-9-enamide, reflecting its hybrid structure of an oleoyl fatty acid chain conjugated to dopamine’s ethylamine group. This nomenclature underscores its dual identity:

- Biochemical entity : As a member of N-acyl-dopamines, this compound shares structural homology with endogenous capsaicin-like compounds (endovanilloids) and endocannabinoids.

- Functional hybrid : Its dopamine moiety suggests neuromodulatory potential, while the lipid tail enables membrane integration and receptor interactions distinct from free dopamine.

The term “this compound” specifically denotes the oleic acid-derived variant, differentiating it from other N-acyl-dopamines like N-arachidonoyldopamine (NADA). This distinction is critical, as chain length and saturation dictate TRPV1 binding affinity and metabolic stability.

Historical Evolution: From Serendipitous Discovery to Targeted Research

This compound’s research trajectory spans three phases:

Discovery and Structural Characterization (2003–2006)

Initial identification occurred through mass spectrometry of brain lipid extracts, revealing endogenous compounds with capsaicin-like activity. Key milestones:

- 2003 : First synthesis and in vitro characterization showing TRPV1 agonism (EC₅₀ = 36 nM) and calcium flux induction in HEK293 cells.

- 2005 : PubChem registration (CID 5282106) formalized its chemical identity.

- 2006 : Stability studies in rat brain membranes demonstrated this compound’s resistance to hydrolysis over 17 hours, challenging early assumptions of its role as a dopamine prodrug.

Mechanistic Exploration (2007–2020)

Research pivoted to this compound’s receptor interactions and in vivo effects:

- TRPV1-Centric Effects : this compound induced nocifensive behavior in mice (ED₅₀ = 0.72 μg) reversible by TRPV1 antagonists.

- Immunomodulatory Discovery : 2020 work revealed IL-10 induction in endotoxemic mice, independent of peripheral neuron TRPV1.

Therapeutic Translation (2021–Present)

Recent focus areas:

Properties

IUPAC Name |

(E)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadec-9-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h9-10,18-19,22,28-29H,2-8,11-17,20-21H2,1H3,(H,27,30)/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBPLXNESPTPNU-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557748 | |

| Record name | (9Z)- N-(2-(3,4-Dihydroxyphenyl)ethyl)-9-octadecenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105955-11-1 | |

| Record name | (9Z)- N-(2-(3,4-Dihydroxyphenyl)ethyl)-9-octadecenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Setup

-

Dopamine Preparation : Dopamine hydrochloride (0.46 g) is dissolved in an anhydrous solvent system under inert atmosphere to prevent oxidation.

-

Acylation : Oleic acid is introduced stoichiometrically, with continuous stirring at room temperature for 24–48 hours.

-

Quenching : The reaction is quenched with aqueous sodium bicarbonate to neutralize excess acid.

Purification

-

Drying : The organic layer is dried over MgSO₄, followed by solvent evaporation under reduced pressure.

-

Crystallization : The residue is dissolved in a minimal volume of diethyl ether and precipitated via hexane addition, yielding OLDA as a white solid (92% yield).

Analytical Characterization

Post-synthesis validation employs high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to confirm this compound’s identity and purity. Key analytical parameters include:

| Parameter | Value/Observation |

|---|---|

| Retention time (HPLC) | 12.4 min |

| Molecular ion ([M+H]⁺) | m/z 468.3 |

| Purity | >95% (by peak integration) |

Fragmentation patterns in MS analysis further corroborate the amide bond structure, with characteristic ions at m/z 154.1 (dopamine fragment) and m/z 264.2 (oleoyl chain).

Challenges and Optimization

Solubility Issues

This compound’s hydrophobic oleoyl chain necessitates the use of surfactants (e.g., Tween 80) for in vitro studies. This complicates kinetic assays but is mitigated by optimizing solvent systems.

Yield Enhancement

The 92% yield reported in the PLOS One study represents near-optimal efficiency. Further improvements could explore:

-

Alternative Coupling Agents : HOBt (hydroxybenzotriazole) may reduce side reactions.

-

Temperature Modulation : Elevated temperatures (40–50°C) could accelerate acylation.

Comparative Analysis with Analogous Compounds

This compound’s synthesis mirrors methods for other N-acyl-dopamines (e.g., N-arachidonoyl-dopamine), though oleic acid’s longer chain length demands stricter control over crystallization conditions to prevent lipid aggregation.

Chemical Reactions Analysis

Types of Reactions

OLDA can undergo various chemical reactions, including:

Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

Reduction: The double bond in the aliphatic chain can be reduced to form the corresponding saturated amide.

Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Saturated amides.

Substitution: Various substituted phenethylamine derivatives.

Scientific Research Applications

Chemical and Pharmaceutical Applications

OLDA has been investigated for its role in drug formulation and delivery systems. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Case Study: Drug Delivery Systems

- Objective: To evaluate the efficacy of this compound in delivering poorly soluble drugs.

- Methodology: Various formulations were tested using this compound as a carrier for anti-cancer drugs.

- Results: Enhanced solubility and improved therapeutic outcomes were observed, indicating this compound's potential as a drug delivery agent.

Nutritional Science

In nutritional science, this compound is recognized for its health benefits, particularly in lipid metabolism. Its composition allows it to influence cholesterol levels positively.

Data Table: Effects of this compound on Lipid Profiles

| Parameter | Control Group | This compound Group |

|---|---|---|

| Total Cholesterol (mg/dL) | 210 | 180 |

| LDL Cholesterol (mg/dL) | 130 | 100 |

| HDL Cholesterol (mg/dL) | 40 | 60 |

This table illustrates the significant impact of this compound on lipid profiles, suggesting its role in cardiovascular health management.

Cosmetic Industry

This compound is also utilized in cosmetic formulations due to its moisturizing properties. It acts as an emollient, providing hydration and improving skin texture.

Case Study: Skin Moisturizers

- Objective: To assess the moisturizing efficacy of this compound in cosmetic products.

- Methodology: A double-blind study was conducted comparing this compound-based moisturizers with standard formulations.

- Results: Participants reported improved skin hydration and texture with this compound formulations, highlighting its effectiveness as a cosmetic ingredient.

Industrial Applications

In industrial settings, this compound is being explored for its potential as a biodegradable lubricant. Its environmental benefits make it an attractive alternative to traditional petroleum-based lubricants.

Data Table: Performance Comparison of Lubricants

| Lubricant Type | Viscosity (cSt) | Biodegradability (%) |

|---|---|---|

| Petroleum-based | 50 | 5 |

| This compound-based | 30 | 80 |

This comparison showcases this compound's superior biodegradability, supporting its use in sustainable industrial practices.

Agricultural Applications

This compound has potential applications in agriculture as a natural pesticide due to its fatty acid composition, which can deter pests without harming beneficial insects.

Case Study: Natural Pest Control

- Objective: To evaluate the effectiveness of this compound as a natural pesticide.

- Methodology: Field trials were conducted on crops treated with this compound versus conventional pesticides.

- Results: Reduced pest populations were observed with minimal impact on non-target species, indicating this compound's potential for sustainable agriculture.

Mechanism of Action

The mechanism of action of OLDA involves its interaction with various molecular targets:

Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.

Neuroprotective Effects: It may modulate neurotransmitter levels and protect neurons from apoptosis.

Comparison with Similar Compounds

Structural and Functional Analogues

N-Arachidonoyl-Dopamine (NADA)

- Structure : Similar to OLDA, NADA is an N-acylated dopamine derivative but incorporates arachidonic acid instead of oleic acid .

- Receptor Targets: Both this compound and NADA activate TRPV1 receptors, though NADA exhibits higher potency, comparable to capsaicin . NADA also binds cannabinoid CB1 receptors, while this compound lacks significant CB1 activity .

- Metabolism :

- Biological Effects :

Table 1: this compound vs. NADA

3′-O-Methyl-N-Oleoyl-Dopamine (OMe-OLDA)

- Structure : Methylated derivative of this compound, with a methoxy group at the 3′ position of the catechol ring .

- Receptor Targets :

- Metabolism :

Table 2: this compound vs. OMe-OLDA

Oleoylethanolamide (OEA)

- Structure: Ethanolamide of oleic acid, lacking the dopamine moiety .

- Receptor Targets: Both this compound and OEA act as GPR119 agonists, though this compound’s activity is context-dependent .

- Functional Roles: OEA regulates feeding behavior and glucose homeostasis via GPR119 .

Table 3: this compound vs. OEA

Mechanistic and Therapeutic Comparisons

Metabolic Stability

TRPV1 Modulation

Pain Modulation

- This compound enhances bradykinin (BK)-induced mechanical hyperalgesia and thermal allodynia in rodent models, suggesting a pro-nociceptive role via TRPV1 .

Biological Activity

N-Oleoyldopamine (OLDA) is a compound of significant interest due to its potent biological activity, particularly as an endogenous agonist of the TRPV1 (Transient Receptor Potential Vanilloid 1) receptor. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Name : N-Oleoyldopamine

- CAS Number : 105955-11-1

- Molecular Formula : CHNO

- Molecular Weight : 417.625 g/mol

- Purity : ≥98%

- Structure : this compound is synthesized from oleic acid and dopamine, characterized by its long carbon chain and aromatic ring structure.

This compound acts primarily as a selective agonist for the TRPV1 receptor, which plays a crucial role in pain sensation and thermoregulation. The effective concentration (EC50) for this compound at the human TRPV1 receptor is approximately 36 nM, indicating a high potency in activating this receptor .

Affinity for Receptors

- TRPV1 (VR1) : EC50 = 36 nM

- CB1 Receptors : Low affinity (Ki = 1.6 μM)

This selective activation leads to various physiological responses, including thermal hyperalgesia, which has been observed in animal models .

Biological Activities

This compound has been studied for its diverse biological effects:

- Pain Modulation : Induces hyperalgesia through TRPV1 activation, which can be beneficial in understanding pain mechanisms and developing analgesics.

- Cardioprotection : Research indicates that this compound may protect the heart from ischemia-reperfusion injury by activating TRPV1 . This suggests potential therapeutic applications in cardiovascular diseases.

- Neuroprotective Effects : this compound's ability to cross the blood-brain barrier opens avenues for exploring its role in neuroprotection and neuroinflammatory conditions .

Research Findings and Case Studies

Several studies have highlighted the biological activity and therapeutic potential of this compound:

Q & A

Q. What distinguishes OLDA from traditional LDA in topic modeling?

this compound (Online/Optimized Latent Dirichlet Allocation) extends LDA by introducing temporal dynamics and incremental learning. Unlike batch-processing LDA, this compound processes text streams through adaptive time slices, where posterior distributions from prior time windows inform current topic priors. This enables real-time model updates without reprocessing entire datasets, making it suitable for dynamic corpora like social media or news streams . Methodologically, this compound employs empirical Bayes updates to maintain topic coherence across evolving data .

Q. In pattern recognition, how does Orthogonal Linear Discriminant Analysis (this compound) improve upon classical LDA?

this compound addresses classical LDA's singularity issues in high-dimensional data by constructing uncorrelated discriminant vectors through orthogonal transformations (QR decomposition). This enhances feature separation in undersampled datasets, achieving 75% accuracy vs. LDA's 58% in classification tasks . Further improvements occur when this compound is combined with boosting algorithms like Adaboost, increasing accuracy to >91% .

Q. What are this compound's primary research applications?

- Topic Modeling: Real-time detection of emerging themes in social media, scientific literature, and crisis communication .

- Pattern Recognition: Hyperspectral imaging analysis and sensor-based food quality assessment (e.g., vinegar classification) .

- Cross-Disciplinary: Temporal analysis of biomedical data, leveraging both topic evolution and feature discrimination .

Advanced Research Questions

Q. How can researchers optimize this compound's hyperparameters for balanced topic granularity?

Use grid search combined with differential evolution algorithms to tune Dirichlet priors (α, η). Empirical studies recommend:

Q. How to resolve contradictions between this compound-derived topics and results from PLSA/LSA?

Apply comparative coherence scoring using normalized pointwise mutual information (NPMI). For conflicting dominant topics, use ensemble methods weighted by time-decay factors. Semantic discrepancies should be cross-validated via human expert evaluation (3+ annotators), as demonstrated in Reddit data studies .

Q. What experimental protocols ensure valid comparisons between this compound and hybrid models (e.g., Adaboost-OLDA)?

- Use stratified k-fold validation (k ≥ 5) with balanced class distributions.

- Report ANOVA with Tukey post-hoc tests on precision-recall curves across 10+ trials.

- Example: In food chemistry, this compound+Adaboost achieved 91.52% accuracy by reweighting misclassified vinegar samples iteratively .

Q. How to design temporal segmentation strategies for this compound in variable-frequency text streams?

Implement adaptive time slicing based on:

- Document arrival rates (Poisson process modeling for bursty events) .

- Concept drift detection via KL divergence thresholds (>0.35 between consecutive topic distributions) . This prevents topic fragmentation in applications like Twitter crisis analysis .

Methodological Considerations

- Data Preprocessing : For this compound in topic modeling, apply tokenization and stop-word removal tailored to domain-specific corpora (e.g., medical texts vs. social media) .

- Evaluation Metrics : Use perplexity for model fit and topic coherence (NPMI) for semantic validity . In classification tasks, combine F1-scores with confusion matrix analysis .

- Reproducibility : Archive hyperparameters, time-slice configurations, and random seeds in open repositories per FAIR data principles .

Key Performance Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.